
Ethyl Fingolimod Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a structural analogue of sphingosine, a naturally occurring lipid. This compound retains the core structure of Fingolimod but includes an ethyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Fingolimod Hydrochloride typically involves several key steps:
Starting Material: The synthesis begins with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the ethylation and hydrochloride formation steps.
Purification: Employing techniques such as crystallization and filtration to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like sodium azide or thiols.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Free base form of Ethyl Fingolimod.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Sclerosis
Ethyl Fingolimod Hydrochloride is predominantly used in the management of relapsing-remitting multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing annualized relapse rates and enhancing MRI outcomes related to brain lesions and atrophy.
Key Findings:
- Efficacy : Studies indicate a significant reduction in the annualized relapse rate (ARR) by approximately 50% compared to placebo treatments .
- MRI Outcomes : Patients treated with this compound exhibited fewer gadolinium-enhancing lesions on MRI scans, indicating reduced inflammatory activity .
Study | Population | Dosage | ARR Reduction | MRI Findings |
---|---|---|---|---|
Trial A | 281 patients | 0.5 mg/day | 53%-55% | Fewer lesions |
Trial B | 500 patients | 1.25 mg/day | 48% | Reduced atrophy |
Real-World Effectiveness
A systematic review of real-world data has shown that patients receiving this compound experience improved clinical outcomes compared to their pre-treatment status. The review encompassed various methodologies to assess treatment benefits across diverse patient populations.
Case Study Insights:
- A multicenter observational study revealed that patients switching to this compound from other therapies reported higher satisfaction and fewer side effects .
- Another analysis indicated that long-term use led to sustained improvements in quality of life and functional status among MS patients .
Pharmacological Insights
This compound acts on multiple sphingosine-1-phosphate receptors (S1P1, S1P3, S1P4, S1P5), leading to immunomodulatory effects that are beneficial in managing MS. The pharmacodynamics suggest that it effectively reduces lymphocyte circulation, thus mitigating the autoimmune response associated with MS .
Safety Profile and Side Effects
While generally well-tolerated, this compound can present side effects such as bradycardia, hypertension, and increased risk of infections. Monitoring is essential during the initial dosing period due to potential cardiovascular effects.
Wirkmechanismus
Ethyl Fingolimod Hydrochloride exerts its effects primarily through modulation of sphingosine-1-phosphate receptors. The ethyl group may influence its binding affinity and selectivity for these receptors. The compound:
Sequesters Lymphocytes: Prevents lymphocytes from exiting lymph nodes, reducing their presence in the central nervous system.
Modulates Signaling Pathways: Influences pathways involved in cell survival, proliferation, and migration.
Vergleich Mit ähnlichen Verbindungen
Fingolimod: The parent compound, widely used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with a different side chain.
Ozanimod: A newer compound with similar immunomodulating properties.
Uniqueness: Ethyl Fingolimod Hydrochloride is unique due to the presence of the ethyl group, which may confer distinct pharmacokinetic properties and potentially different therapeutic effects compared to its analogues.
Biologische Aktivität
Ethyl Fingolimod Hydrochloride, a synthetic analogue of sphingosine, is primarily recognized for its role as a sphingosine-1-phosphate (S1P) receptor modulator. This compound has garnered attention due to its immunomodulatory properties, particularly in the treatment of multiple sclerosis (MS). This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and emerging research findings.
This compound functions by modulating S1P receptors, which are critical in lymphocyte trafficking. The compound is phosphorylated to its active form, which binds to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes. This action reduces the number of circulating lymphocytes in the bloodstream and central nervous system (CNS), thereby minimizing autoimmune responses that contribute to MS pathology .
Key Mechanisms:
- Lymphocyte Sequestration: Ethyl Fingolimod prevents lymphocytes from migrating to inflammatory sites in the CNS.
- Macrophage Polarization: It promotes an anti-inflammatory M2 macrophage phenotype, which can further reduce inflammation .
- Impact on Cytotoxic T Cells: The unphosphorylated form impairs the cytotoxic function of CD8 T cells via mechanisms unrelated to S1P receptors, potentially increasing susceptibility to viral infections but enhancing therapeutic outcomes in MS .
Therapeutic Applications
This compound is primarily indicated for treating relapsing forms of multiple sclerosis. Clinical studies have demonstrated its effectiveness in reducing relapse rates and disability progression among patients.
Case Studies and Clinical Findings
-
Real-World Evidence from Taiwan:
A retrospective study involving 69 patients treated with 0.5 mg/day of fingolimod reported an annualized relapse rate (ARR) of 0.3 after an average treatment duration of two years. Notably, 66.7% of patients were relapse-free by the end of the study period . -
Long-Term Efficacy in Hungary:
A nationwide cohort study assessed 570 patients over five years. The ARR decreased significantly from 0.804 at baseline to 0.097 by year five, indicating sustained efficacy. Additionally, 69.6% of patients remained free from relapses throughout the study duration . -
Safety Profile:
Common adverse events included bradycardia and infections such as upper respiratory tract infections and urinary tract infections . Serious adverse events were relatively low, with no new cases of macular edema reported during long-term follow-up .
Comparative Efficacy
The following table summarizes key findings from various studies on the efficacy and safety profile of this compound:
Study Location | Sample Size | Treatment Duration | ARR Baseline | ARR After Treatment | % Relapse-Free Patients |
---|---|---|---|---|---|
Taiwan | 69 | ~2 years | 0.8 | 0.3 | 66.7% |
Hungary | 570 | Up to 5 years | 0.804 | 0.097 | 69.6% |
Emerging Research
Recent studies have explored additional biological activities beyond immunomodulation:
- Antibacterial Properties: Research indicates that fingolimod derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
- Cellular Repair Mechanisms: Fingolimod has been shown to stimulate repair processes in glial cells following CNS injury, highlighting its potential role in neuroprotection .
Eigenschaften
CAS-Nummer |
162361-23-1 |
---|---|
Molekularformel |
C₂₁H₃₈ClNO₂ |
Molekulargewicht |
371.98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.